Salmefamol

Overview

Description

Salmeterol, also known as 5-hydroxy-3-(1-hydroxy-2-hydroxyethyl)-2H-tetrazol-2-one, is a long-acting β2-adrenergic agonist (LABA) drug used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a bronchodilator that works by relaxing the muscles of the airways, allowing more air to flow through them. It also helps reduce inflammation in the airways, which can help reduce symptoms such as wheezing, shortness of breath, and coughing. Salmeterol is usually taken twice a day, either as an inhaler or as an oral tablet.

Scientific Research Applications

Pheromones and Kairomones for Pest Control

Recent research has highlighted the use of Salmefamol-related compounds in agriculture and forestry. Techniques like solid-phase microextraction (SPME) have identified behaviorally active compounds, such as Methyl salicylate, which plays a role in interplant communication and reduces aphid colonization in crops. Methyl salicylate, a common compound active in several biological systems, demonstrates multifunctional properties including acting as an anti-aphrodisiac in certain butterfly species (Norin, 2001).

Cardiovascular and Neurological Protection

Studies have shown that derivatives of this compound, such as Salvianolic Acid B, offer protection against cardiovascular disorders and cerebrovascular diseases. This protection is achieved through mechanisms like inhibiting endothelial cell apoptosis and modulating signaling pathways related to oxidative stress and inflammation (Liu et al., 2007), (Fan et al., 2018).

Hypolipidemic Activities

This compound-related compounds have been studied for their hypolipidemic effects. For instance, Purified Salvia miltiorrhiza extract (PSME) significantly decreased plasma and liver cholesterol and triglycerides in hyperlipidemic rats. This effect is mediated through pathways involving liver X receptor agonists and farnesoid X receptor (Ji & Gong, 2008).

Antimicrobial Properties

Fish waste oil from Salmo salar, containing this compound-related fatty acids, has shown potential antimicrobial effects. These oils, rich in MUFAs and PUFAs including omega-3, -6, -7, -9 fatty acids, exhibited activity against certain bacterial strains, indicating their potential in treating pathogen infections (Inguglia et al., 2020).

Anti-inflammatory and Neuroprotective Effects

This compound-related compounds, such as those found in Salvia plebeia, have been identified for their anti-inflammatory activities. These effects are mediated through mechanisms involving heme oxygenase-1 and the Nrf2 pathway, potentially offering therapeutic benefits for diseases associated with excessive inflammation (Akram et al., 2015).

Mechanism of Action

Target of Action

Salmefamol, also known as salmeterol, is a sympathomimetic drug with predominantly β2 actions . It primarily targets the β2-adrenergic receptors present in the bronchial musculature . These receptors play a crucial role in the regulation of bronchial smooth muscle tone and airway obstruction.

Mode of Action

This compound interacts with its primary targets, the β2-adrenergic receptors, causing them to relax . This relaxation leads to bronchodilation, or the widening of the bronchi, which allows for increased airflow and alleviates symptoms of airway obstruction. The drug’s interaction with its targets also results in an increase in the concentration of cyclic adenosine monophosphate (cAMP), a molecule that further aids in the relaxation of smooth muscle tone .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the stimulation of β2-adrenergic receptors, which leads to the activation of the enzyme adenyl cyclase . This enzyme increases the concentration of cAMP, a secondary messenger involved in many biological processes. The increase in cAMP concentration results in the relaxation of bronchial smooth muscle tone, leading to bronchodilation .

Pharmacokinetics

It is known that this compound is well absorbed and metabolized almost exclusively by sulphotransferase (sult) 1 a3 to an inactive metabolite . The drug is also actively excreted into the urine .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased airflow and alleviation of symptoms associated with airway obstruction, such as shortness of breath, wheezing, and coughing .

Action Environment

These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment . For instance, factors such as air quality, housing quality, community support, social inequality, employment status, cultural beliefs and practices, and access to healthcare technology can all potentially influence the effectiveness of a drug .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Salmefamol plays a crucial role in biochemical reactions by interacting with β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction leads to the activation of adenylate cyclase, which in turn increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of smooth muscles and bronchodilation. This compound also interacts with various enzymes and proteins involved in the cAMP signaling pathway, enhancing its bronchodilator effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly bronchial smooth muscle cells. By binding to β2-adrenergic receptors, this compound activates the cAMP signaling pathway, leading to muscle relaxation and bronchodilation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in the airways .

Molecular Mechanism

At the molecular level, this compound functions as a β2-adrenergic receptor agonist. Upon binding to these receptors, this compound stimulates adenylate cyclase, resulting in increased cAMP production. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to smooth muscle relaxation. This compound’s high lipophilicity allows it to remain in the lipid bilayer of cell membranes, providing a sustained release and prolonged action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its bronchodilator effects for several hours after administration. Its stability can be influenced by factors such as temperature and pH. Long-term studies have indicated that this compound does not exhibit significant degradation, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been extensively studied in animal models. At therapeutic doses, this compound effectively alleviates bronchoconstriction without causing significant adverse effects. At higher doses, it may induce side effects such as tremors and tachycardia. The threshold for toxic effects varies among different animal models, but it is generally observed that this compound has a wide therapeutic index, making it a safe and effective bronchodilator .

Metabolic Pathways

This compound is metabolized primarily in the liver through processes such as hydroxylation and conjugation. The major metabolic pathways involve the action of cytochrome P450 enzymes, particularly CYP3A4. These enzymes convert this compound into inactive metabolites, which are then excreted via the kidneys. The metabolic flux of this compound can be influenced by factors such as genetic polymorphisms and co-administration of other drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral or inhaled administration, with peak plasma levels occurring within 1-2 hours. This compound is distributed widely in the body, with a high affinity for bronchial smooth muscle cells. It is also known to bind to plasma proteins, which aids in its transport and prolongs its duration of action .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes, where it interacts with β2-adrenergic receptors. This localization is crucial for its sustained bronchodilator effects. This compound’s high lipophilicity allows it to remain embedded in the cell membrane, providing a continuous supply of the drug to the receptors. Additionally, post-translational modifications such as phosphorylation may influence its activity and function .

properties

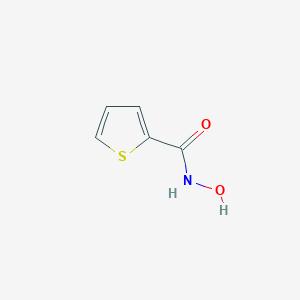

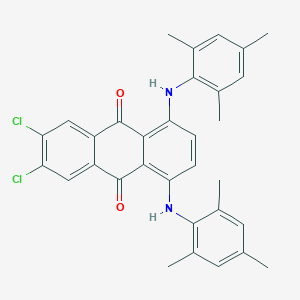

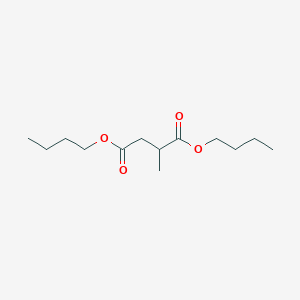

IUPAC Name |

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWDFRZSIMDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864864 | |

| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18910-65-1 | |

| Record name | Salmefamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18910-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmefamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salmefamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMEFAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)

![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)